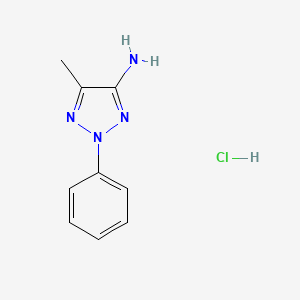

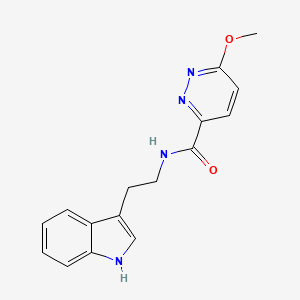

amine CAS No. 852940-59-1](/img/structure/B2552776.png)

[1-(1,3-Benzothiazol-2-yl)ethyl](methyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, 1-(1,3-Benzothiazol-2-yl)ethylamine, is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminobenzothiazole with various aldehydes or ketones. For instance, N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine was synthesized by condensation of 2-aminobenzothiazole and 3-acetyl-2,5-dimethylthiophene in ethanol . This method represents a general approach to synthesizing benzothiazole derivatives, which may be applicable to the synthesis of 1-(1,3-Benzothiazol-2-yl)ethylamine.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by spectroscopic methods such as IR, NMR, and mass spectrometry. For example, the structure of N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine was elucidated using these techniques, and the compound was found to crystallize in a monoclinic system with planar benzothiazol and imidazol rings . These techniques are crucial for confirming the structure of 1-(1,3-Benzothiazol-2-yl)ethylamine.

Chemical Reactions Analysis

Benzothiazole derivatives undergo various chemical reactions. For instance, the reaction of 1-(2-Benzothiazolyl)-4-(dicyanomethylene)-3-methyl-2-pyrazolin-5-one with amines yields different substituted pyrazolone derivatives . These reactions are indicative of the reactivity of the benzothiazole moiety and could provide insights into the chemical behavior of 1-(1,3-Benzothiazol-2-yl)ethylamine.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The antioxidant properties of some benzothiazole derivatives have been evaluated, showing good scavenging activity for DPPH radicals . These properties are important for understanding the potential applications of 1-(1,3-Benzothiazol-2-yl)ethylamine in various fields.

Scientific Research Applications

Scientific Research Applications of "1-(1,3-Benzothiazol-2-yl)ethylamine"

The chemical compound "1-(1,3-Benzothiazol-2-yl)ethylamine" is closely related to the benzothiazole family, which has been extensively studied for its wide-ranging applications in scientific research. Below are detailed insights into the applications of benzothiazole derivatives, excluding specific details on drug use, dosage, and side effects, in line with your requirements.

Chemistry and Properties of Benzothiazole Derivatives

Benzothiazole and its derivatives are pivotal in the field of chemistry due to their versatile properties and applications. They have been explored for their spectroscopic properties, structures, magnetic properties, and their biological and electrochemical activity. The synthesis and properties of these compounds, including their complex compounds, highlight their potential in developing new materials and pharmaceuticals (Boča, Jameson, & Linert, 2011).

Therapeutic Potential and Pharmacological Activities

Benzothiazole derivatives showcase a broad spectrum of biological activities, including antiviral, antimicrobial, antiallergic, anti-diabetic, antitumor, anti-inflammatory, anthelmitic, and anticancer properties. This makes them a rapidly developing and interesting compound in medicinal chemistry, with their unique structure being integral to many natural and synthetic bioactive molecules (Bhat & Belagali, 2020).

Anticancer and Antimicrobial Applications

The benzothiazole scaffold is known for its anticancer and antimicrobial activities. Structural modifications of this scaffold have led to the development of new benzothiazoles and their conjugate systems as potential chemotherapeutics. These modifications aim at enhancing the biological activity and minimizing toxicity, thereby facilitating the development of new drugs and materials for cancer therapy and beyond (Ahmed et al., 2012).

Future Directions

Mechanism of Action

Target of Action

Benzothiazole derivatives have been extensively studied for their diverse biological activities . They have shown promising results against various bacterial strains , suggesting that they might target bacterial proteins or enzymes.

Mode of Action

It is known that benzothiazole derivatives interact with their targets, leading to changes that inhibit the growth of bacteria . The specific interactions and changes caused by 1-(1,3-Benzothiazol-2-yl)ethylamine remain to be elucidated.

Biochemical Pathways

Benzothiazole derivatives have been associated with anti-tubercular activity , suggesting that they may affect pathways related to the survival and proliferation of Mycobacterium tuberculosis.

Pharmacokinetics

A study on similar benzothiazole derivatives indicated a favorable pharmacokinetic profile . The impact of these properties on the bioavailability of 1-(1,3-Benzothiazol-2-yl)ethylamine is yet to be determined.

Result of Action

Benzothiazole derivatives have shown inhibitory effects against various bacterial strains , suggesting that 1-(1,3-Benzothiazol-2-yl)ethylamine may have similar effects.

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been synthesized and evaluated for their anti-tubercular activity . The inhibitory concentrations of these molecules were compared with standard reference drugs, and it was found that new benzothiazole derivatives had better inhibition potency against M. tuberculosis .

Cellular Effects

Benzothiazole derivatives have shown considerable in vitro anticancer activity against Hep G2 cell line .

Molecular Mechanism

Benzothiazole derivatives have been synthesized and their structure-activity relationships have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature .

Metabolic Pathways

Amino acids, which show remarkable metabolic and regulatory versatility, have been used as substrates in the synthesis of benzothiazole derivatives .

properties

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-N-methylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-7(11-2)10-12-8-5-3-4-6-9(8)13-10/h3-7,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHWUMSIEDZZPHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2S1)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline](/img/structure/B2552696.png)

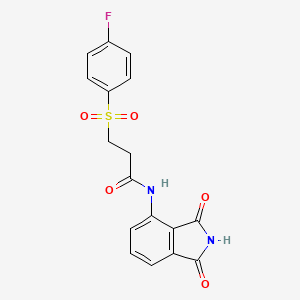

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide](/img/structure/B2552701.png)

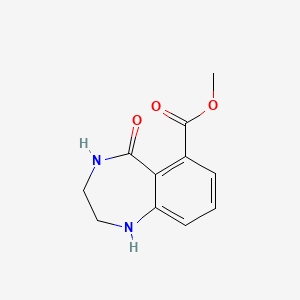

![6-Cyclopropyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2552703.png)

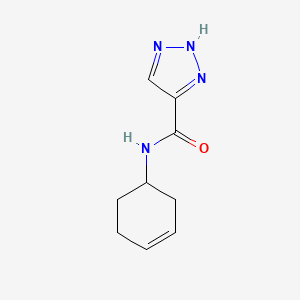

![(E)-4-(N-butyl-N-ethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2552706.png)

![4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2552707.png)

![3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B2552708.png)

![(Z)-2-(4-chlorobenzoyl)-3-(methylsulfanyl)-3-[(2-morpholinoethyl)amino]-2-propenenitrile](/img/structure/B2552709.png)

![2-[(2-Propan-2-ylpyrazol-3-yl)amino]acetic acid](/img/structure/B2552712.png)